2-[Benzo(b)thiophen-2-yl]phenol
CAS No.: 81344-85-6
Cat. No.: VC5395296
Molecular Formula: C14H10OS
Molecular Weight: 226.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81344-85-6 |
|---|---|
| Molecular Formula | C14H10OS |
| Molecular Weight | 226.29 |
| IUPAC Name | 2-(1-benzothiophen-2-yl)phenol |
| Standard InChI | InChI=1S/C14H10OS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,15H |
| Standard InChI Key | HOUFEXIRIOTXIY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3O |
Introduction
Chemical Identification and Structural Analysis
Molecular Identity
2-[Benzo(b)thiophen-2-yl]phenol is defined by the IUPAC name 2-(1-benzothiophen-2-yl)phenol and is registered under CAS 81344-85-6. Its structural features include:
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Benzo[b]thiophene moiety: A fused bicyclic system comprising a benzene ring condensed with a thiophene ring.
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Phenolic group: A hydroxyl group (-OH) attached at the ortho position relative to the benzothiophene linkage .
Structural Descriptors:
| Property | Value/Notation |
|---|---|
| SMILES | C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3O |
| InChIKey | HOUFEXIRIOTXIY-UHFFFAOYSA-N |
| Molecular Formula | |
| Molar Mass | 226.29 g/mol |
The compound’s planar structure facilitates π-π stacking interactions, making it suitable for applications in organic semiconductors .
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental and predicted data from multiple sources :
| Property | Value |
|---|---|
| Melting Point | 91–94°C |
| Boiling Point | 400.1±20.0°C (Predicted) |
| Density | 1.280±0.06 g/cm³ |
| pKa | 9.38±0.30 (Predicted) |
| Solubility | Low in water; soluble in organic solvents (e.g., toluene, DCM) |
The elevated boiling point and density reflect strong intermolecular interactions due to the aromatic and sulfur-containing groups.
Synthesis and Reaction Mechanisms
Copper-Mediated Intramolecular Coupling
A landmark study by Ai et al. (2021) demonstrated the synthesis of BTBFs via copper-catalyzed dehydrogenative C–H/O–H coupling :
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Substrate: 2-(Benzo[b]thiophen-2-yl)phenol derivatives.
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Conditions: Cu(OAc)₂, 1,10-phenanthroline, K₂CO₃, DMF, 120°C.
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Yields: 64–91%, with electron-donating groups (e.g., methyl) favoring higher yields.
Key Reaction Insights:
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Radical Pathway: Initiated by single-electron transfer (SET) between the phenolic hydroxyl group and copper catalyst.
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Inhibitors: 1,1-Diphenylethylene completely halts the reaction, confirming radical intermediacy .
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Gram-Scale Feasibility: Maintained yields (>85%) at 6 mmol scale, underscoring industrial applicability .
Alternative Synthetic Routes
While the copper-mediated method dominates recent literature, historical approaches include:
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Ullmann-Type Coupling: Early strategies requiring brominated precursors, limited by debromination side reactions .
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Electrochemical Synthesis: Emerging as a sustainable alternative, though yields remain inferior .
Reactivity and Stability
Thermal and Photochemical Behavior
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Thermal Stability: Decomposes above 400°C, consistent with its predicted boiling point .
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Photoreactivity: Analogous chromenone derivatives undergo substituent-dependent phototransformations, suggesting potential for tailored photoactive materials .
Acid-Base Properties
The phenolic hydroxyl (pKa ~9.38) enables deprotonation under basic conditions, forming salts that enhance solubility for further functionalization .
Applications in Organic Electronics
Benzothieno[3,2-b]benzofurans (BTBFs)
2-[Benzo(b)thiophen-2-yl]phenol serves as a precursor for BTBFs, which exhibit:
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High Charge Mobility: Up to 10 cm²/V·s in organic field-effect transistors (OFETs) .
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Narrow Bandgaps: Ideal for light-emitting diodes (LEDs) and photovoltaic devices .
Comparative Performance of BTBF Derivatives :
| Derivative | Substituent | Yield (%) | Application |
|---|---|---|---|
| 2c | Methyl | 91 | OFETs |
| 2f | Fluoro | 85 | Photovoltaics |
| 2n | Naphthyl | 63 | Multi-ring semiconductors |
Recent Advances and Future Directions
Mechanistic Insights
Deuterium-labeling studies revealed irreversible C–H bond cleavage, emphasizing the phenolic group’s role in directing reactivity .
Emerging Applications
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